2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE
Description
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-17-10-12-18(13-11-17)25-29-26-22(14-19-6-3-4-9-23(19)32-26)27(30-25)34-16-24(31)28-20-7-5-8-21(15-20)33-2/h3-13,15H,14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZWLGFTZFXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=CC=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes:
- A chromeno-pyrimidine core
- Methyl and sulfanyl functional groups
This unique structure contributes to its biological activities, making it a subject of interest in drug discovery.
Medicinal Applications
-
Anticancer Activity
- Research indicates that derivatives of chromeno-pyrimidine compounds possess anticancer properties. For instance, studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) analysis suggests that modifications to the methyl and sulfanyl groups enhance anticancer efficacy .
Compound Cell Line IC50 Value (µM) Compound A MCF-7 10.28 Compound B HepG2 13.00 - Antiviral Properties
-
Anti-inflammatory Effects
- Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. This could be attributed to the modulation of inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Case Studies
- Study on Anticancer Activity
- Antiviral Study
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
- 2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methylsulfanylphenyl)acetamide
- 2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Uniqueness
What sets 2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE apart from similar compounds is its specific combination of functional groups and its unique structure. This combination allows for specific interactions with molecular targets, leading to distinct biological and chemical properties. Its versatility in various applications makes it a valuable compound in scientific research.
Biological Activity
The compound 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Chemical Formula : C19H20N2O1S2
- Molecular Weight : 368.50 g/mol
The structure includes a chromeno-pyrimidine moiety fused with sulfanyl and acetamide functional groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of chromeno[2,3-d]pyrimidines exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various assays.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HePG-2 (liver cancer)
- A549 (lung cancer)
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways associated with tumor growth.
-
Case Study :
A study conducted by Shoaib et al. (2021) demonstrated that derivatives similar to this compound exhibited an EC50 value of 10.28 µg/mL against HePG-2 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
-
Bacterial Strains Tested :
- Bacillus cereus
- Pseudomonas aeruginosa
-
Findings :
The synthesized chromeno[2,3-d]pyrimidine derivatives demonstrated significant antibacterial activity, with some compounds showing inhibition zones comparable to standard antibiotics . -
Research Data :
A study highlighted that certain derivatives had minimum inhibitory concentrations (MIC) in the range of 50-100 µg/mL against the tested strains .
Antioxidant Activity
Antioxidant assays have shown that the compound exhibits substantial free radical scavenging activity.
-
Assay Methods :
- DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay
- Ferric reducing antioxidant power (FRAP) assay
-
Results :
The compound displayed DPPH scavenging activity comparable to ascorbic acid, indicating its potential as an effective antioxidant agent .
Comparative Analysis Table
| Biological Activity | Assay Type | Cell Line/Organism | EC50/MIC Value |
|---|---|---|---|
| Anticancer | MTT Assay | HePG-2 | 10.28 µg/mL |
| Antimicrobial | Agar Diffusion | Bacillus cereus | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL | ||
| Antioxidant | DPPH Assay | N/A | Comparable to Ascorbic Acid |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this compound, and how can researchers optimize reaction conditions for high yield?
- Methodology : Synthesis typically involves multi-step reactions starting with the chromeno[2,3-d]pyrimidine core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:
- Core preparation : Cyclization of substituted chromene precursors under acidic or basic conditions (e.g., H₂SO₄ or KOH) .
- Sulfanyl incorporation : Thiol-ene or nucleophilic substitution reactions using sulfur-containing reagents (e.g., thiourea or mercaptans) .
- Acetamide coupling : Amidation via carbodiimide-mediated reactions (e.g., EDC/HOBt) with 3-(methylsulfanyl)aniline .
- Optimization : Control temperature (60–100°C), use polar aprotic solvents (DMF, DMSO), and monitor purity via HPLC .
Q. How can structural integrity and purity be confirmed?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm) and sulfanyl/acetamide groups (δ 2.1–3.5 ppm) .
- Mass spectrometry : ESI-MS to confirm molecular weight (expected ~450–470 g/mol) .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity ≥95% .
Q. What preliminary biological assays are recommended for this compound?
- In vitro screens :
- Anticancer activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ < 20 µM observed in analogs) .
- Anti-inflammatory potential : COX-1/COX-2 inhibition assays (IC₅₀ comparison with indomethacin) .
- Dose-dependent toxicity : Normal cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
- SAR strategies :
- Sulfanyl group : Replace with sulfoxide/sulfone to enhance electrophilicity and target binding .
- Aromatic substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to modulate pharmacokinetics .
- Data example :
| Modification | Bioactivity Change (vs. parent compound) |
|---|---|
| -SCH₃ → -SOCH₃ | 2× increase in COX-2 inhibition |
| 4-Me → 4-F | Improved cytotoxicity (IC₅₀ reduced by 40%) |
Q. What mechanistic pathways underlie its anticancer effects?
- Hypothesis : Apoptosis induction via mitochondrial pathway (Bcl-2/Bax modulation) and cell cycle arrest (G1/S phase) .
- Experimental validation :
- Flow cytometry with Annexin V/PI staining.
- Western blot for caspase-3/9 activation and cyclin D1/p21 expression .
Q. How can computational modeling guide lead optimization?
- In silico approaches :
- Docking studies : Target kinases (e.g., EGFR, VEGFR) using AutoDock Vina; prioritize compounds with ΔG < -9 kcal/mol .
- ADMET prediction : SwissADME for bioavailability, CYP450 interactions, and BBB permeability .
Q. What challenges exist in scaling up synthesis, and how can they be addressed?
- Industrial hurdles :
- Low yield in sulfanyl coupling : Switch to continuous flow reactors for better mixing and temperature control .
- Purification complexity : Use preparative HPLC or crystallization gradients (hexane:EtOAc) .
Contradictions and Resolutions
Q. Discrepancies in reported cytotoxicity values across studies: How to resolve?
- Root cause : Variability in assay conditions (e.g., serum concentration, incubation time).
- Resolution : Standardize protocols (e.g., 10% FBS, 48h incubation) and include positive controls (e.g., doxorubicin) .
Q. Conflicting SAR trends for sulfanyl vs. sulfone derivatives: Which is optimal?
- Context-dependent : Sulfones improve target binding but may reduce solubility. Balance via logP optimization (target 2–3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
